(2Z,5Z)-5-[4-(benzyloxy)-3,5-dibromobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone ring, a benzyl ether group, and multiple bromine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone core.
Introduction of the Benzyl Ether Group: The benzyl ether group can be introduced via a Williamson ether synthesis, where a phenol derivative reacts with benzyl bromide in the presence of a base.
Formation of the Imino Group: The imino group is introduced by the condensation of an amine with an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atoms on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) are common.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine atoms and the thiazolidinone ring could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Benzyl Ethers: Compounds with a benzyl ether group but different core structures.
Brominated Aromatics: Compounds with bromine substituents on an aromatic ring but different overall structures.
Uniqueness
The uniqueness of (2Z,5Z)-5-{[4-(BENZYLOXY)-3,5-DIBROMOPHENYL]METHYLIDENE}-2-[(3,5-DIMETHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. The presence of both electron-withdrawing bromine atoms and electron-donating benzyl ether groups creates a unique electronic environment that can influence its interactions with other molecules.
Properties
Molecular Formula |
C25H20Br2N2O2S |
---|---|
Molecular Weight |
572.3 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dibromo-4-phenylmethoxyphenyl)methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H20Br2N2O2S/c1-15-8-16(2)10-19(9-15)28-25-29-24(30)22(32-25)13-18-11-20(26)23(21(27)12-18)31-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,28,29,30)/b22-13- |
InChI Key |
HGHUVNHGNQPSHG-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)/S2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)Br)S2)C |
Origin of Product |
United States |
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